

What is the chemical structure of Vatinoxan hydrochloride?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Vatinoxan hydrochloride*

Cat. No.: *B1676622*

[Get Quote](#)

Vatinoxan Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vatinoxan hydrochloride is a peripherally selective alpha-2 adrenergic receptor antagonist. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed information on its analytical quantification and its effects on signaling pathways is also presented to support research and drug development activities.

Chemical Structure and Identification

Vatinoxan hydrochloride is the hydrochloride salt of Vatinoxan. Its chemical structure is characterized by a complex heterocyclic system.

Chemical Name: N-(2-((2R,12bS)-2'-oxo-1,3,4,6,7,12b-hexahydrospiro[benzofuro[2,3-a]quinolizine-2,4'-imidazolidine]-3'-yl)ethyl)methanesulfonamide hydrochloride^[1]

Image of the Chemical Structure:

(A 2D chemical structure image of **Vatinoxan hydrochloride** would be placed here.)

Table 1: Chemical Identification of **Vatinoxan Hydrochloride**

Identifier	Value	Reference
Molecular Formula	C ₂₀ H ₂₇ ClN ₄ O ₄ S	[2] [3]
Molecular Weight	455.0 g/mol	[1] [3] [4]
CAS Number	130466-38-5	[2] [3]
InChI Key	GTBKISRRCRQUFNL- OXJNMPFZSA-N (Vatinoxan base)	[5]
SMILES String	CS(=O) (=O)NCCN1C(=O)NC[C@]12C CN3CCC4=C([C@@H]3C2)O C5=CC=CC=C45.Cl	[5]
Synonyms	MK-467 hydrochloride, L- 659,066 hydrochloride	[2]

Physicochemical Properties

Vatinoxan hydrochloride is a white to pale yellow crystalline substance[\[1\]](#). A summary of its known physicochemical properties is provided below.

Table 2: Physicochemical Properties of **Vatinoxan Hydrochloride**

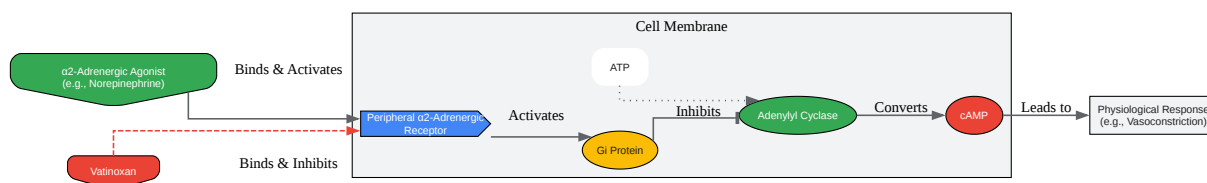
Property	Value	Reference
Appearance	White to pale yellow crystalline substance	[1]
Solubility	Sparingly soluble in water[1]. Soluble in water at 133 mg/mL (292.33 mM) with sonication recommended[2].	[1][2]
Melting Point	Data not available	
pKa	Data not available	
Protein Binding	Approximately 70%	[6]

Mechanism of Action and Signaling Pathway

Vatinoxan is a peripherally selective alpha-2 (α_2) adrenergic receptor antagonist[7]. Due to its low lipid solubility, it does not readily cross the blood-brain barrier, which confines its primary activity to the periphery[8]. This selectivity allows it to counteract the peripheral effects of α_2 -adrenergic agonists, such as vasoconstriction, while preserving their centrally mediated sedative and analgesic effects[1].

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) associated with the G_i heterotrimeric G-protein. The binding of an agonist (like norepinephrine or dexmedetomidine) to the α_2 -adrenergic receptor activates the G_i protein. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels leads to various cellular responses, including smooth muscle contraction.

Vatinoxan hydrochloride acts by competitively binding to peripheral α_2 -adrenergic receptors, thereby preventing the binding of agonists and inhibiting the downstream signaling cascade. This antagonism leads to the relaxation of vascular smooth muscle, mitigating the vasoconstrictive effects of α_2 -agonists.



[Click to download full resolution via product page](#)

Caption: Vatinoxan antagonism of the α_2 -adrenergic receptor signaling pathway.

Experimental Protocols

Quantification of Vatinoxan in Plasma and Tissue

A common method for the quantification of Vatinoxan in biological matrices is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Objective: To determine the concentration of Vatinoxan in plasma and central nervous system tissues.

Instrumentation:

- HPLC system (e.g., Agilent 1100 series)[9]
- Tandem mass spectrometer (e.g., TSQ Vantage triple quadrupole)[10]

Sample Preparation (General Steps):

- Tissue Homogenization: Tissues are homogenized in an appropriate buffer.
- Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the plasma or tissue homogenate to precipitate proteins.

- Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
- Supernatant Collection: The supernatant containing the analyte is collected.
- Dilution: The supernatant may be diluted with an appropriate solvent before injection into the HPLC system.

Chromatographic Conditions (Example):

- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
- Flow Rate: Typically around 0.2-1.0 mL/min.
- Injection Volume: 5-20 µL.

Mass Spectrometry Conditions (Example):

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Precursor and Product Ions: Specific precursor-to-product ion transitions for Vatinoxan and an internal standard are monitored for quantification.

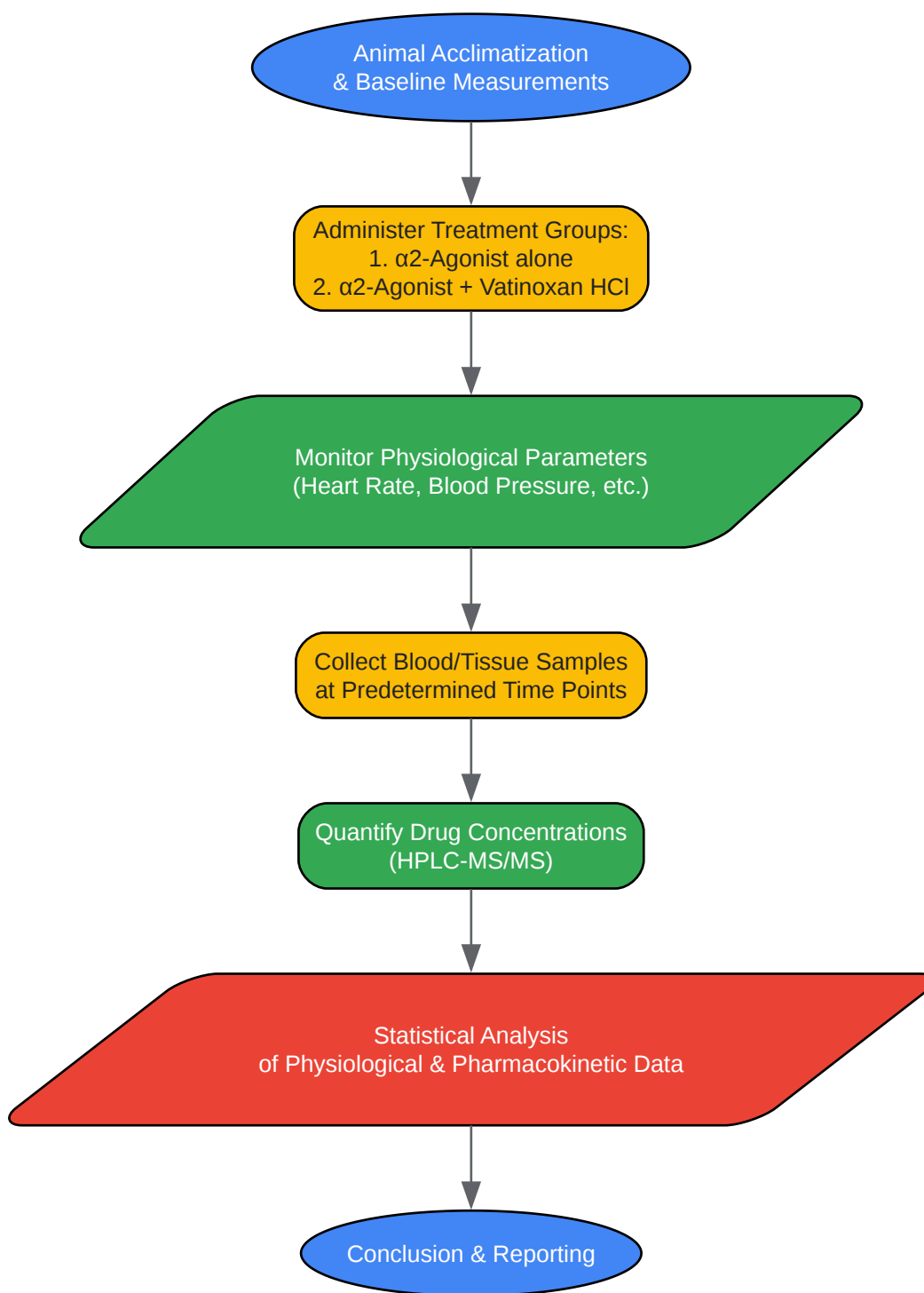
Validation Parameters: The method should be validated for linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and stability according to regulatory guidelines[11][12].

Table 3: Example HPLC-MS/MS Method Validation Parameters for Vatinoxan in Canine Plasma

Parameter	Value	Reference
Linear Range	10 to 900 ng/mL	[11]
Lower Limit of Quantification (LLOQ)	10 ng/mL	[11]
Inter-assay Accuracy	97.4% to 109.1%	[11]
Intra-assay Coefficient of Variation	< 8%	[11]

Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for an in vivo study investigating the effects of **Vatinoxan hydrochloride** when co-administered with an α 2-adrenergic agonist.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for in vivo studies of **Vatinoxan hydrochloride**.

Conclusion

Vatinoxan hydrochloride is a peripherally selective α 2-adrenergic receptor antagonist with a well-defined chemical structure and mechanism of action. Its unique property of not crossing the blood-brain barrier makes it a valuable tool in research and veterinary medicine for mitigating the peripheral side effects of α 2-adrenergic agonists. This guide provides foundational technical information to support further investigation and application of this compound. Further research is warranted to fully elucidate its physicochemical properties, such as its precise melting point and pKa, and to develop and publish detailed synthesis protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drugs.com [drugs.com]
- 2. Vatinoxan hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]
- 3. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 4. Vatinoxan hydrochloride | CymitQuimica [cymitquimica.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [helda.helsinki.fi]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- To cite this document: BenchChem. [What is the chemical structure of Vatinoxan hydrochloride?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676622#what-is-the-chemical-structure-of-vatinoxan-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com